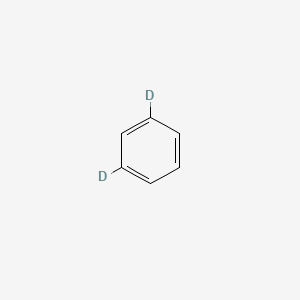
Benzene-1,3-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is particularly valuable in scientific research due to its unique isotopic properties, which make it useful in various analytical and spectroscopic techniques.
Mechanism of Action
Target of Action
Benzene-1,3-D2, like other benzene derivatives, primarily targets the cytochrome P450 enzymes , specifically CYP2E1 . These enzymes play a crucial role in the metabolism of various substances within the body, including the breakdown of toxins .
Mode of Action
The interaction of this compound with its targets involves a process known as catalytic hydrogenation . This process involves the addition of hydrogen to the benzene ring, facilitated by a catalyst . The result is a change in the structure of the benzene molecule, which can lead to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . This pathway plays a crucial role in various functions such as motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed throughout the body, where it interacts with its target enzymes . It is then metabolized, primarily by the cytochrome P450 enzymes, into various metabolites . These metabolites are then excreted from the body .
Result of Action
The result of this compound’s action involves changes at both the molecular and cellular levels. At the molecular level, the interaction of this compound with its targets leads to changes in the structure of the benzene molecule . At the cellular level, these changes can lead to alterations in the function of the target enzymes, potentially affecting various cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to benzene has been found to be widespread, through the air, in consumer products, and in industry . Furthermore, the concentration of benzene in the environment can influence its action, efficacy, and stability . For example, the number of U.S. oil refineries exceeding the U.S. Environmental Protection Agency’s action level for benzene in 2023 was cut in half compared to 2020 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzene-1,3-D2 typically involves the deuteration of benzene. One common method is the catalytic exchange reaction where benzene is treated with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions to ensure higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the deuteration process .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3-D2 undergoes various chemical reactions similar to benzene, including:
Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation and Reduction: this compound can be oxidized to form deuterated phenols or quinones.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at 323-333K.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Friedel-Crafts Reactions: Alkyl or acyl chlorides with AlCl3 as a catalyst.
Major Products: The major products formed from these reactions include deuterated nitrobenzenes, halobenzenes, and alkylated or acylated benzene derivatives .
Scientific Research Applications
Benzene-1,3-D2 is widely used in scientific research due to its unique properties:
Organic Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.
Spectroscopy: Used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for studying molecular interactions and isotopic labeling.
Drug Development: Helps in the development of deuterated drugs with improved metabolic stability.
Catalysis: Employed in studying catalytic processes and reaction pathways.
Comparison with Similar Compounds
- Benzene (C6H6)
- Toluene (Methylbenzene)
- Phenol (Hydroxybenzene)
- Aniline (Aminobenzene)
- Ethylbenzene
Comparison: Benzene-1,3-D2 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and spectroscopic studies. Compared to its non-deuterated counterparts, this compound offers enhanced stability and different reaction kinetics, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1,3-dideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-DRSKVUCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does deuterium substitution affect the ESR spectrum of the benzene anion?
A1: Replacing hydrogen with deuterium in a benzene anion removes the degeneracy observed in the ESR spectrum of the unsubstituted benzene anion. [] This effect is observed in Benzene-1,3-D2, where the presence of deuterium atoms at positions 1 and 3 disrupts the symmetry of the molecule. This lifting of degeneracy provides valuable information about the electronic structure and spin density distribution within the radical anion. []
Q2: What is the significance of studying the temperature dependence of the ESR spectrum in deuterated benzene anions?
A2: Observing how the hyperfine splitting patterns in the ESR spectra of deuterated benzene anions, like this compound, change with temperature offers insights into the dynamic behavior of these radical species. The research found that the temperature dependence of hyperfine splittings in this compound differs from that of the unsubstituted benzene anion. [] This difference highlights the influence of deuterium substitution on the vibrational modes and overall dynamics of the radical, ultimately affecting its ESR spectrum.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
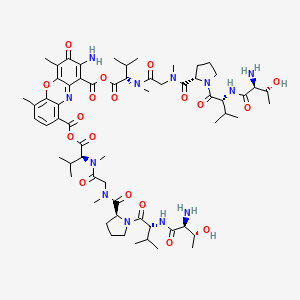
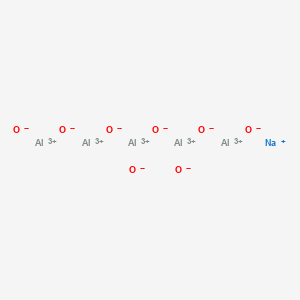

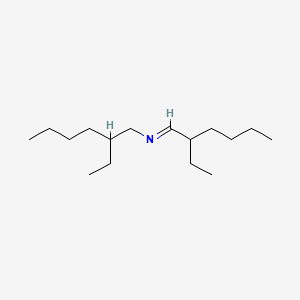


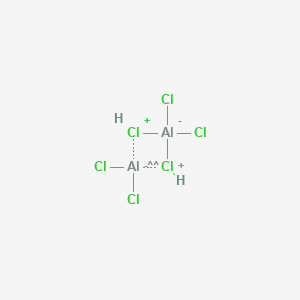

![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)

![(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol](/img/structure/B577133.png)
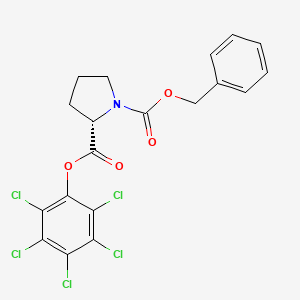
![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)
